(Z)-2-cyano-N-[(4-methoxyphenyl)methyl]-3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide
Overview
Description
(Z)-2-cyano-N-[(4-methoxyphenyl)methyl]-3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-[(4-methoxyphenyl)methyl]-3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate amine and an α,β-unsaturated carbonyl compound.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the Methoxyphenyl and Methylphenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and catalysts in a controlled environment.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-[(4-methoxyphenyl)methyl]-3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides and palladium catalysts for coupling reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted enamides with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-[(4-methoxyphenyl)methyl]-3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the amide functionality play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-[(4-methoxyphenyl)methyl]-3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide: The E-isomer of the compound with different spatial arrangement.
N-[(4-methoxyphenyl)methyl]-3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide: Lacks the cyano group.
(Z)-2-cyano-N-[(4-methoxyphenyl)methyl]-3-phenylprop-2-enamide: Lacks the methoxyphenyl and methylphenyl groups.
Uniqueness
The uniqueness of (Z)-2-cyano-N-[(4-methoxyphenyl)methyl]-3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide lies in its specific combination of functional groups and spatial arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-2-cyano-N-[(4-methoxyphenyl)methyl]-3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-19-4-3-5-22(14-19)18-31-25-12-6-20(7-13-25)15-23(16-27)26(29)28-17-21-8-10-24(30-2)11-9-21/h3-15H,17-18H2,1-2H3,(H,28,29)/b23-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGCJIMZJQBKMO-HAHDFKILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C(=O)NCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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